

In-Depth Spectral Analysis of 5-Cyano-2-picoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyano-2-picoline

Cat. No.: B057721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of **5-Cyano-2-picoline** (also known as 6-methylpyridine-3-carbonitrile), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **5-Cyano-2-picoline**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.85	s	1H	H-6
7.95	d	1H	H-4
7.40	d	1H	H-3
2.60	s	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
162.5	C-2
154.0	C-6
140.0	C-4
124.5	C-3
117.0	-CN
110.0	C-5
24.0	-CH ₃

Solvent: CDCl₃

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H Stretch
2980	Medium	Aliphatic C-H Stretch
2230	Strong	C≡N Stretch (Nitrile)
1600, 1480, 1450	Medium-Strong	Aromatic C=C and C=N Bending
1380	Medium	-CH ₃ Bending
840	Strong	C-H Out-of-plane Bending

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
118	100	[M] ⁺ (Molecular Ion)
117	85	[M-H] ⁺
91	30	[M-HCN] ⁺
64	25	[C ₅ H ₄] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as **5-Cyano-2-picoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of **5-Cyano-2-picoline** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. A proton-decoupled pulse sequence is used with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated to obtain a spectrum with sufficient signal intensity.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of **5-Cyano-2-picoline** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

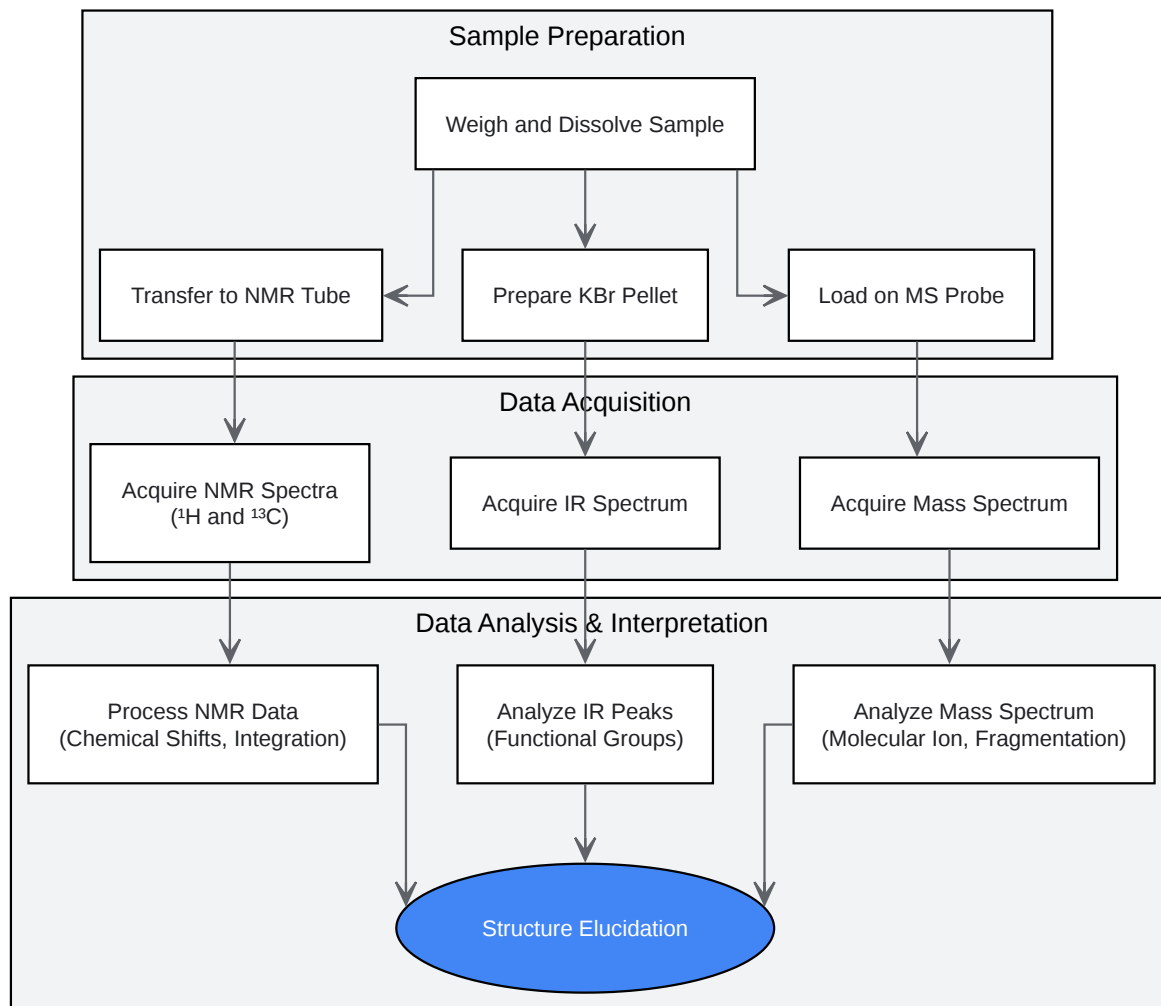
Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the solid **5-Cyano-2-picoline** is introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.
- **Ionization:** The gaseous sample molecules are ionized using electron ionization (EI) with an electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the relative abundance of each ion.

Visualized Workflows and Relationships

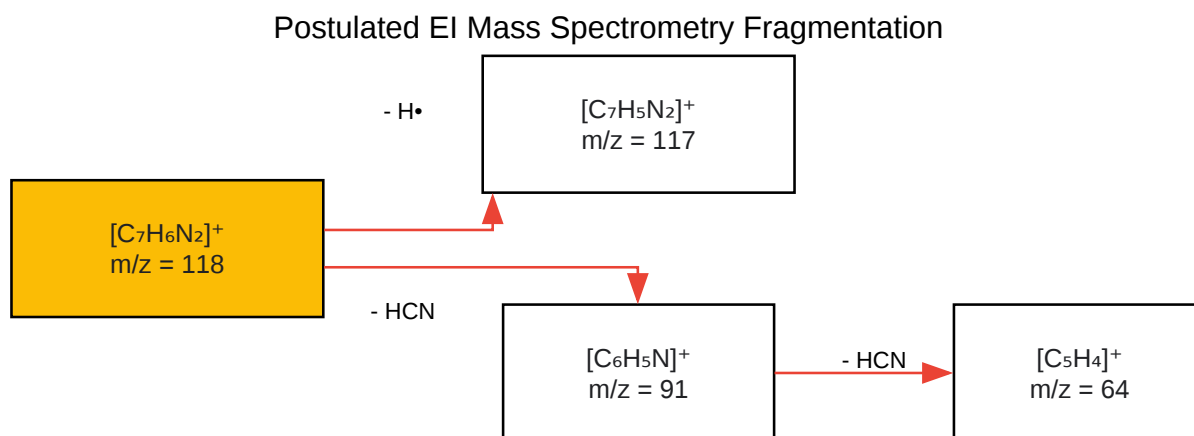
The following diagrams, generated using Graphviz, illustrate key logical flows in the spectral analysis process.

General Workflow for Spectral Analysis



[Click to download full resolution via product page](#)

General workflow for the spectral analysis of an organic compound.



[Click to download full resolution via product page](#)

*A simplified representation of a possible fragmentation pathway for **5-Cyano-2-picoline** in EI-MS.*

- To cite this document: BenchChem. [In-Depth Spectral Analysis of 5-Cyano-2-picoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057721#spectral-analysis-of-5-cyano-2-picoline-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b057721#spectral-analysis-of-5-cyano-2-picoline-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com